N-(2-Cyano-3-methylbutan-2-yl)-2-((5-(isopropylamino)-1,3,4-thiadiazol-2-yl)thio)propanamide
CAS No.:
Cat. No.: VC20411999
Molecular Formula: C14H23N5OS2
Molecular Weight: 341.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H23N5OS2 |
|---|---|
| Molecular Weight | 341.5 g/mol |
| IUPAC Name | N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(propan-2-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide |
| Standard InChI | InChI=1S/C14H23N5OS2/c1-8(2)14(6,7-15)17-11(20)10(5)21-13-19-18-12(22-13)16-9(3)4/h8-10H,1-6H3,(H,16,18)(H,17,20) |
| Standard InChI Key | CTQRSVIJSNPLMF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C)(C#N)NC(=O)C(C)SC1=NN=C(S1)NC(C)C |
Introduction
Potential Synthesis Pathway
The synthesis of such a compound would likely involve:
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Formation of the 1,3,4-thiadiazole ring: This could be achieved through cyclization reactions involving thiosemicarbazides and suitable electrophiles.
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Introduction of the isopropylamino group: This step might involve nucleophilic substitution or amination reactions.
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Coupling with a cyano-containing intermediate: The addition of the cyano group and amide functionalities could occur through condensation or amidation reactions.
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Thioether formation: The sulfur atom could be introduced via thiolation reactions using alkyl halides or similar electrophiles.
Applications and Biological Relevance
Compounds containing 1,3,4-thiadiazole rings are known for their diverse biological activities, including:
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Antimicrobial properties: Effective against bacterial and fungal strains.
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Anticancer activity: Potential to inhibit cancer cell growth through various mechanisms.
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Anti-inflammatory effects: Possible inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
The presence of the cyano and amide groups may further enhance the compound's pharmacological profile by improving its binding affinity to biological targets.
Analytical Characterization
To confirm the structure and purity of this compound, standard analytical techniques would be employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies chemical environments of hydrogen (^1H) and carbon (^13C). |
| Mass Spectrometry (MS) | Confirms molecular weight and fragmentation patterns. |
| Infrared (IR) Spectroscopy | Detects functional groups (e.g., -CN stretch around 2200 cm⁻¹). |
| X-ray Crystallography | Determines precise molecular geometry if crystalline. |
Future Research Directions
Given its structural features, future research could focus on:
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Biological Testing: Screening for antimicrobial, anticancer, or enzyme-inhibitory activities.
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Molecular Docking Studies: Investigating binding interactions with biological targets.
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Structure Optimization: Modifying substituents to enhance activity or reduce toxicity.
If you have access to additional resources or databases not included here, further exploration could yield more detailed insights into this compound's synthesis, properties, and applications.
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